3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide
Description
This compound features a spirocyclic core combining isobenzofuran and piperidine rings, with a 3-oxo group on the isobenzofuran moiety and a carboxamide-linked thiophen-2-ylmethyl substituent. Its structural complexity confers unique physicochemical and pharmacological properties, particularly in targeting sigma-2 receptors, which are implicated in cancer cell proliferation and apoptosis .
Properties
IUPAC Name |
3-oxo-N-(thiophen-2-ylmethyl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16-14-5-1-2-6-15(14)18(23-16)7-9-20(10-8-18)17(22)19-12-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZAADZDJYQCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, suggesting that the compound may interact with these neurotransmitter systems.
Mode of Action
The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide. This reaction has excellent enantioselectivity, producing a single enantiomer with >99.5% enantiomeric excess.
Biochemical Pathways
The compound is involved in the synthesis of (S)-duloxetine. The bioreduction of the compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide is a key step in this pathway. This intermediate can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine, in a single step.
Pharmacokinetics
The compound’s conversion to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide by rhodotorula glutinis suggests that it may be metabolized by certain microorganisms.
Result of Action
The reduction of the compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide is a key step in the synthesis of (S)-duloxetine. Duloxetine is used for systemic therapy that affects the body as a whole. It is used in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis.
Action Environment
The bioreduction of the compound is carried out at 30 g/l with whole cells of Rhodotorula glutinis. The system is sufficiently robust and can tolerate the substrate at this concentration with excellent enantioselectivity. This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of the compound and the presence of certain microorganisms.
Biological Activity
The compound 3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique spiro structure that combines elements of isobenzofuran and piperidine, which may contribute to its biological properties. Its chemical formula can be represented as follows:
Biological Activity Overview
The biological activities reported for this class of compounds include:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.
Antimicrobial Activity
A study examining derivatives of spiro compounds found that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 16 µg/mL |
| Compound B | E. coli | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 35 |
Neuroprotective Effects
Research has indicated that certain spiro compounds can protect against oxidative stress-induced neuronal damage. In models of neurodegeneration, these compounds reduced apoptosis in neuronal cells by modulating oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogs with Sigma-2 Receptor Targeting
FA4 [(Z)-2-(1-(4-(3H-spiro[isobenzofuran-1,4'-piperidine]-1′-yl)butyl)-2-oxoindolin-3-ylidene)-N,N-dimethylhydrazinecarbothioamide]
- Structural Differences : FA4 replaces the thiophenmethyl carboxamide with a dimethylthiosemicarbazone group linked to an indole scaffold via a butyl chain.
- Pharmacological Activity: FA4 demonstrated superior cytotoxicity in gemcitabine-resistant pancreatic cancer cells (e.g., PANC-1) compared to non-targeted thiosemicarbazones, with IC₅₀ values < 1 μM . Its sigma-2 receptor binding activates lysosomal leakage and mitochondrial destabilization, similar to siramesine .
- SAR Insights : The spiro-piperidine moiety enhances tumor specificity, while the thiosemicarbazone group facilitates iron chelation, inducing oxidative stress .
MLP44 and PS3
- These analogs use cyclohexylpiperazine (MLP44) or 4-cyclohexylpiperazine (PS3) as sigma-2 receptor-binding groups. Both exhibit reduced off-target effects compared to non-targeted thiosemicarbazones but lower potency than FA4 .
Spirocyclic Derivatives with Varied Substituents
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- Structural Differences : The ethyl ester replaces the thiophenmethyl carboxamide.
- Physicochemical Properties : Molecular weight = 261.32 g/mol; LogP (predicted) ≈ 2.1. The ester group increases lipophilicity but reduces metabolic stability compared to carboxamides .
- Toxicity : Classified as acutely toxic (oral, dermal) and irritant (GHS Category 2A for eye/skin), necessitating stringent handling protocols .
3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- Structural Differences : A trifluoromethyl group replaces the 3-oxo and carboxamide functionalities.
- SAR Insights : The electron-withdrawing CF₃ group enhances metabolic stability and receptor binding affinity, though its cytotoxicity profile remains uncharacterized .
Pharmacokinetic and Toxicity Comparisons
Q & A
Basic: What synthetic strategies are recommended for preparing 3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide?
Answer:
The synthesis of spirocyclic compounds like this requires multi-step protocols. Key steps include:
- Spiro-ring formation : Cyclization reactions under acidic or basic conditions to generate the isobenzofuran-piperidine spiro core .
- Carboxamide coupling : Reacting the spiro intermediate with thiophen-2-ylmethylamine using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) .
- Optimization : Temperature control (typically 0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
Validation : Confirm intermediates via LC-MS and final product purity (>95%) via HPLC .
Basic: How should researchers characterize this compound’s structural and electronic properties?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spiro connectivity, with characteristic peaks for the thiophene methylene (δ 4.2–4.5 ppm) and spiro-carbon (quaternary carbon in DEPT-135) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₈H₁₈N₂O₃S) and isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of the spiro architecture (if crystals are obtainable) .
Advanced: What experimental design considerations address low yields in spirocyclic carboxamide synthesis?
Answer:
Common pitfalls and solutions:
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap water in coupling steps .
- Steric hindrance : Employ bulky bases (e.g., DIPEA) to improve nucleophilic attack efficiency during amide bond formation .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility of hydrophobic intermediates .
Case Study : A 30% yield improvement was achieved by switching from DCM to THF in analogous spirocyclic amide syntheses .
Advanced: How can researchers investigate the compound’s potential biological targets?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with receptors like GPCRs or kinases, leveraging the thiophene moiety’s π-π stacking potential .
- Enzyme assays : Test inhibitory activity against acetylcholinesterase or cyclooxygenase-2, given structural similarities to bioactive spiro compounds .
- Cellular toxicity : Conduct MTT assays in HEK-293 or HepG2 cells at concentrations ≤10 µM, referencing safety data (oral LD₅₀ > 500 mg/kg in rats) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- PPE : Lab coat, nitrile gloves, and fume hood use mandatory .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?
Answer:
- DFT calculations : Analyze electron density maps to predict reactivity at the spiro-carbon and carboxamide groups .
- MD simulations : Model solvation effects in aqueous vs. lipid environments to explain discrepancies in bioavailability data .
- SAR libraries : Compare with analogs (e.g., 3-oxo-N-benzyl derivatives) to isolate the thiophene moiety’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
